molecular formula C24H50O4Si B12615012 Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane CAS No. 920753-86-2

Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane

Cat. No.: B12615012
CAS No.: 920753-86-2
M. Wt: 430.7 g/mol
InChI Key: VNYNHZOHHULLEL-UHFFFAOYSA-N
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Description

Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane is a complex organosilicon compound It features a silane core with ethoxy and dodecyl groups, which are further modified with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring is synthesized through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

    Attachment of the Dodecyl Group: The dodecyl group is introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the dioxolane derivative.

    Formation of the Silane Core: The final step involves the reaction of the dodecyl-dioxolane derivative with triethoxysilane under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the dioxolane ring or the ethoxy groups, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biomaterials.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its excellent chemical stability and adhesion properties.

Mechanism of Action

The mechanism by which Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and ethoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and stability. The silane core provides a stable scaffold that enhances the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacking the dioxolane and dodecyl modifications.

    Dodecyltriethoxysilane: Similar in structure but without the dioxolane ring, making it less versatile in certain applications.

    2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Contains the dioxolane ring but lacks the silane core, limiting its applications in organosilicon chemistry.

Uniqueness

Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane is unique due to its combination of a silane core, dioxolane ring, and dodecyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for a wide range of applications.

Properties

CAS No.

920753-86-2

Molecular Formula

C24H50O4Si

Molecular Weight

430.7 g/mol

IUPAC Name

triethyl-[2-[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yloxy]ethoxy]silane

InChI

InChI=1S/C24H50O4Si/c1-6-29(7-2,8-3)28-22-19-25-23(4)17-15-13-11-9-10-12-14-16-18-24(5)26-20-21-27-24/h23H,6-22H2,1-5H3

InChI Key

VNYNHZOHHULLEL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCOC(C)CCCCCCCCCCC1(OCCO1)C

Origin of Product

United States

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